2-(4-(Thiophen-2-yl)phenyl)ethanamine

CAS No.: 910400-56-5

Cat. No.: VC3001824

Molecular Formula: C12H13NS

Molecular Weight: 203.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 910400-56-5 |

|---|---|

| Molecular Formula | C12H13NS |

| Molecular Weight | 203.31 g/mol |

| IUPAC Name | 2-(4-thiophen-2-ylphenyl)ethanamine |

| Standard InChI | InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |

| Standard InChI Key | BRZJABBSTAATJR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC=C(C=C2)CCN |

| Canonical SMILES | C1=CSC(=C1)C2=CC=C(C=C2)CCN |

Introduction

Chemical Structure and Properties

Molecular Structure

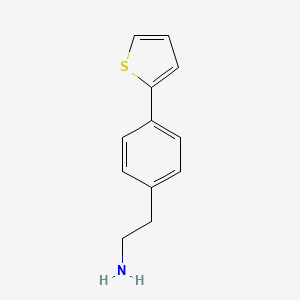

2-(4-(Thiophen-2-yl)phenyl)ethanamine consists of a thiophene ring (a five-membered aromatic heterocycle containing a sulfur atom) connected to a phenyl ring at the para position, with an ethanamine chain (-CH2CH2NH2) extending from the phenyl group. This structural arrangement creates a molecule with distinct electronic properties contributed by the thiophene ring, aromaticity from the phenyl group, and chemical reactivity from the primary amine .

The molecular architecture can be visualized as three functional components joined together: the thiophene heterocycle, the phenyl ring linker, and the ethanamine side chain. This arrangement provides multiple sites for potential interactions in biological systems or chemical reactions.

Physical and Chemical Properties

The compound possesses specific physicochemical characteristics that influence its behavior in various environments. Based on structural analysis and chemical databases, the following properties have been established:

Table 1: Physical and Chemical Properties of 2-(4-(Thiophen-2-yl)phenyl)ethanamine

| Property | Value |

|---|---|

| Molecular Formula | C12H13NS |

| Molecular Weight | 203.31 g/mol |

| Appearance | Not specified in available literature |

| Melting Point | Not specified in available literature |

| Boiling Point | Not specified in available literature |

| Creation Date (PubChem) | 2012-11-30 |

| Modification Date (PubChem) | 2025-02-22 |

The presence of the amine group confers basic properties to the molecule, while the aromatic components contribute to its potential for π-π interactions and electron delocalization .

Chemical Identifiers and Nomenclature

For precise identification in chemical databases and literature, 2-(4-(Thiophen-2-yl)phenyl)ethanamine is associated with several standardized identifiers:

Table 2: Chemical Identifiers for 2-(4-(Thiophen-2-yl)phenyl)ethanamine

| Identifier Type | Value |

|---|---|

| PubChem CID | 68024038 |

| IUPAC Name | 2-(4-thiophen-2-ylphenyl)ethanamine |

| InChI | InChI=1S/C12H13NS/c13-8-7-10-3-5-11(6-4-10)12-2-1-9-14-12/h1-6,9H,7-8,13H2 |

| InChIKey | BRZJABBSTAATJR-UHFFFAOYSA-N |

| SMILES | C1=CSC(=C1)C2=CC=C(C=C2)CCN |

| CAS Registry Number | 910400-56-5 |

Synonyms and Alternative Nomenclature

The compound is known by several alternative names in scientific literature and chemical databases:

Table 3: Synonyms of 2-(4-(Thiophen-2-yl)phenyl)ethanamine

| Synonym |

|---|

| 2-[4-(Thiophen-2-yl)phenyl]ethan-1-amine |

| 2-(4-thiophen-2-ylphenyl)ethanamine |

| SCHEMBL10066461 |

These alternative names facilitate cross-referencing across different databases and publications, ensuring comprehensive literature searches .

Synthetic Methodologies

General Synthetic Approaches

While the specific synthetic route for 2-(4-(Thiophen-2-yl)phenyl)ethanamine requires specialized procedures, related thiophene-containing compounds provide insight into potential synthetic strategies. Based on chemical principles and patent literature, several approaches may be viable:

-

Cross-coupling reactions (such as Suzuki or Stille coupling) to establish the thiophene-phenyl bond

-

Functional group transformations to introduce the ethanamine moiety

-

Protection-deprotection sequences to prevent undesired side reactions involving the amine group

The synthesis likely requires careful control of reaction conditions to ensure selectivity and yield optimization .

Patent-Described Methodologies

Patent literature describes synthetic approaches for related thiophene-containing amines. One method involves the following general steps:

-

Addition reaction between activated thiophene derivatives and protected aziridines

-

Subsequent deprotection to reveal the primary amine

This approach offers advantages including milder reaction conditions, reduced environmental impact, and potential scalability for industrial applications .

Table 4: Potential Reaction Conditions for Thiophene-Containing Amine Synthesis

| Reaction Stage | Parameters | Considerations |

|---|---|---|

| Thiophene Activation | Metal-mediated (Li, Na, Mg, Zn salts) | Requires anhydrous conditions |

| Addition Reaction | Temperature range: -60°C to 100°C | Non-protic solvent system required |

| Deprotection | Hydrolysis followed by alkalization | pH control critical for yield optimization |

These general parameters would require adaptation specifically for 2-(4-(Thiophen-2-yl)phenyl)ethanamine synthesis .

| Structural Feature | Potential Property | Possible Application |

|---|---|---|

| Thiophene Ring | Electronic conductivity | Organic electronics |

| Conjugated System | Light absorption/emission | Photovoltaics/OLEDs |

| Amine Functionality | Surface modification | Coatings and interfaces |

These applications represent theoretical possibilities based on structural analysis rather than demonstrated properties .

Analytical Characterization

Spectroscopic Properties

While comprehensive spectroscopic data specifically for 2-(4-(Thiophen-2-yl)phenyl)ethanamine is limited in the available literature, predicted spectral characteristics based on structural features include:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Aromatic protons from both thiophene and phenyl rings (δ ~6.7-7.5 ppm)

-

Methylene protons adjacent to the amine (δ ~2.9-3.1 ppm)

-

Methylene protons adjacent to the aromatic ring (δ ~2.7-2.9 ppm)

-

Amine protons (δ ~1.2-1.5 ppm, broad)

-

-

Infrared Spectroscopy (IR):

-

N-H stretching (~3300-3500 cm⁻¹)

-

Aromatic C-H stretching (~3000-3100 cm⁻¹)

-

Aliphatic C-H stretching (~2800-2950 cm⁻¹)

-

C=C aromatic stretching (~1450-1600 cm⁻¹)

-

These spectroscopic features would be essential for structural confirmation and purity assessment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume